molecular formula C16H13F2NO2 B2769107 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide CAS No. 2097918-16-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B2769107
CAS No.: 2097918-16-4
M. Wt: 289.282
InChI Key: RJTOKPBPGSUFHG-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide is a synthetic organic compound that features a benzofuran ring fused with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Attachment of the Benzamide Group: The benzofuran intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its benzofuran and benzamide moieties are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the difluorobenzamide group enhances its ability to interact with enzymes and receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-dichlorobenzamide
  • N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-dibromobenzamide
  • N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-dimethylbenzamide

Uniqueness

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide is unique due to the presence of fluorine atoms, which enhance its lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and less susceptible to metabolic degradation compared to its chlorinated or brominated counterparts.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO2/c17-12-5-3-6-13(18)15(12)16(20)19-8-10-9-21-14-7-2-1-4-11(10)14/h1-7,10H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTOKPBPGSUFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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